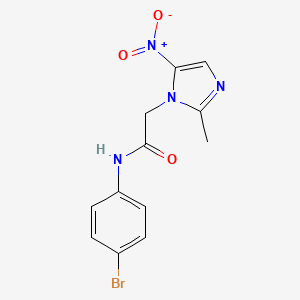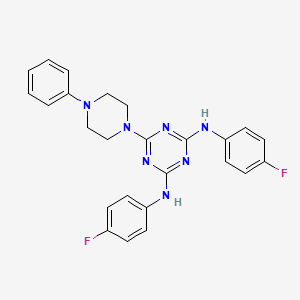
N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” is a synthetic organic compound that features a bromophenyl group and a nitroimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Acetamide formation: The final step involves the acylation of the imidazole derivative with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromophenyl group can undergo nucleophilic substitution reactions.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Amine derivatives: from the reduction of the nitro group.
Substituted imidazoles: from alkylation or acylation reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial activity: Nitroimidazole derivatives are known for their antimicrobial properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical manufacturing: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” would depend on its specific biological target. Generally, nitroimidazole compounds exert their effects by:
DNA damage: The nitro group can be reduced to reactive intermediates that cause DNA strand breaks.
Enzyme inhibition: Binding to and inhibiting specific enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial activity.
Tinidazole: Another nitroimidazole used in the treatment of infections.
Uniqueness
“N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” is unique due to the presence of the bromophenyl group, which may confer additional biological activities or alter its pharmacokinetic properties compared to other nitroimidazoles.
Propiedades
Fórmula molecular |
C12H11BrN4O3 |
|---|---|
Peso molecular |
339.14 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-14-6-12(17(19)20)16(8)7-11(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |
Clave InChI |
AXGDJZNMZOEHTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Solubilidad |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B15030500.png)

![3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15030503.png)
![N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B15030515.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B15030522.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15030534.png)
![4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B15030540.png)
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15030549.png)
![3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15030550.png)


![5-(2-furyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B15030574.png)
![1'-ethyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15030591.png)
![2-{2-imino-3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B15030594.png)
